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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

D-Tagatose, a naturally occurring monosaccharide and a stereoisomer of D-fructose, has

garnered significant interest as a low-calorie bulk sweetener.[1][2] It possesses approximately

92% of the sweetness of sucrose with only about 38% of the calories.[1][3] Found in small

quantities in fruits, cacao, and dairy products, D-Tagatose is commercially produced for use in

a variety of food and beverage applications.[3] Its metabolic profile, characterized by limited

absorption and a minimal impact on blood glucose and insulin levels, has prompted extensive

toxicological evaluation to establish its safety for human consumption. This technical guide

provides a comprehensive overview of the toxicological studies conducted on D-Tagatose,

presenting key data in a structured format, detailing experimental methodologies, and

visualizing relevant pathways and workflows. It is important to note that the vast majority of

toxicological research has been conducted on D-Tagatose, the commercially relevant isomer,

and not L-Tagatose.

1. Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance following a

single, high-dose exposure.

Experimental Protocol: Acute Oral Toxicity Study in Rats
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Test System: Sprague-Dawley rats.

Administration: A single oral dose of D-Tagatose (e.g., 20 g/kg body weight) administered via

gastric intubation.

Observation Period: Animals are observed for mortality and clinical signs of toxicity for the

first 24 hours and then daily for a total of 14 days.

Parameters Monitored: Clinical signs of toxicity, mortality, and any pathological abnormalities

upon necropsy.

Table 1: Acute Toxicity of D-Tagatose

Species
Route of
Administration

Dose Observation Result

Rat
Oral (gastric

intubation)

20 g/kg body

weight

Mortality and

clinical signs of

toxicity observed

for 14 days.

No mortality or

pathological

abnormalities

were observed.

2. Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies evaluate the potential adverse effects of repeated

exposure to a substance over a prolonged period.

Experimental Protocol: 90-Day and 2-Year Oral Toxicity Studies in Rats

Test System: Wistar or Sprague-Dawley rats.

Administration: D-Tagatose is administered as a dietary admixture at various concentrations

(e.g., 2.5%, 5%, 10%, 15%, 20% w/w) for 90 days (subchronic) or 24 months (chronic).

Control Groups: A control group receiving a standard diet and sometimes an isocaloric

control group (e.g., with fructose or cellulose) are included for comparison.

Parameters Monitored:
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General: Body weight, food and water consumption, clinical signs of toxicity.

Hematology and Clinical Chemistry: Analysis of blood and serum parameters.

Organ Weights: Measurement of absolute and relative organ weights at necropsy.

Histopathology: Microscopic examination of various organs and tissues.

Table 2: Subchronic and Chronic Toxicity of D-Tagatose in Rats
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Study Duration Species
Dose Levels
(in diet)

Key Findings

NOAEL (No-
Observed-
Adverse-Effect
Level)

90-Day
Sprague-Dawley

Rat

5%, 10%, 15%,

20%

Transient soft

stools at ≥15%.

Decreased body

weights at ≥15%

(males) and 20%

(females).

Increased

relative liver

weights at ≥10%,

associated with

hepatocellular

hypertrophy and

glycogen

accumulation.

5% in the diet.

2-Year Wistar Rat 2.5%, 5%, 10% Increased

relative liver

weights in both

D-tagatose and

fructose groups,

attributed to

increased

glycogen

deposition.

Increased

adrenal, kidney,

and testes

weights at high

doses,

considered a

general

phenomenon in

rats with high

4 g/kg bw/day.
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intakes of low-

digestible

carbohydrates

and of no

toxicological

significance to

humans. No

evidence of

carcinogenicity.

3. Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic

material (DNA).

Experimental Protocols: In Vitro and In Vivo Genotoxicity Assays

A battery of standard assays is typically conducted to evaluate different genotoxic endpoints.

Ames Salmonella typhimurium Reverse Mutation Assay: Detects point mutations (gene

mutations). D-Tagatose is tested with and without metabolic activation (S9 mix) at

concentrations up to 5000 µ g/plate .

Chromosomal Aberration Assay in Chinese Hamster Ovary (CHO) Cells: Evaluates the

potential to induce structural chromosomal damage. Cells are exposed to D-Tagatose at

concentrations up to 5000 µg/ml, with and without metabolic activation.

Mouse Lymphoma Forward Mutation Assay: Detects a broad range of genetic damage.

L5178Y mouse lymphoma cells are treated with D-Tagatose up to 5000 µg/ml, with and

without metabolic activation.

In Vivo Mouse Micronucleus Assay: Assesses chromosomal damage in bone marrow

erythrocytes of mice. Mice are administered D-Tagatose at doses up to 5000 mg/kg.

Table 3: Genotoxicity Studies of D-Tagatose
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Assay Test System
Concentration/
Dose

Metabolic
Activation

Result

Ames Test

S. typhimurium

strains, E. coli

WP2uvrA-

Up to 5000 µ

g/plate
With and Without Negative

Chromosomal

Aberration

Chinese Hamster

Ovary (CHO)

cells

Up to 5000 µg/ml With and Without Negative

Mouse

Lymphoma

Forward

Mutation

L5178Y mouse

lymphoma cells
Up to 5000 µg/ml With and Without Negative

In Vivo

Micronucleus

Test

Mouse bone

marrow

polychromatic

erythrocytes

Up to 5000

mg/kg
N/A Negative

4. Human Studies and Tolerability

Human clinical trials are crucial for determining the safety and tolerability of a substance under

real-world consumption scenarios.

Experimental Protocol: Human Clinical Trials

Study Design: Typically double-blind, randomized, placebo-controlled crossover or parallel-

group studies.

Subjects: Healthy volunteers or individuals with specific conditions (e.g., type 2 diabetes).

Intervention: Administration of single or repeated doses of D-Tagatose in various forms (e.g.,

in beverages).

Parameters Monitored:

Gastrointestinal Tolerance: Assessment of symptoms like nausea, diarrhea, and flatulence.
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Biochemical Parameters: Measurement of serum glucose, insulin, and uric acid levels.

Hepatic Effects: Monitoring of liver volume and glycogen concentrations.

Table 4: Human Tolerability and Safety of D-Tagatose

Study Population Dose Key Findings

Healthy Adults Single dose of 30 g

Mild gastrointestinal symptoms

(nausea, diarrhea, flatulence)

in some individuals.

Healthy Adults Single dose of 75 g

Diarrhea observed in some

individuals, while other studies

showed no laxative effect.

Healthy Adults
15 g, three times daily (45

g/day ) for 28 days

No relevant effect on the liver,

no diarrhea, and no increase in

serum uric acid concentration.

Hyperuricemic and Gouty

Subjects
Single dose of 15 g

Did not produce a clinically

significant increase in plasma

uric acid concentrations.

Acceptable Daily Intake (ADI)

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the safety of

D-Tagatose. In 2001, an ADI of 0-80 mg/kg body weight was established based on a No-

Observed-Effect Level (NOEL) of 0.75 g/kg bw/day from a 28-day human study and a safety

factor of 10.
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Caption: Workflow for the toxicological evaluation of D-Tagatose.
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Caption: Metabolic pathway of D-Tagatose.
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Conclusion

The extensive toxicological evaluation of D-Tagatose has consistently demonstrated its safety

for consumption. It exhibits low acute toxicity and is not genotoxic. Subchronic and chronic

studies in rats have identified a No-Observed-Adverse-Effect Level, with effects at high doses,

such as increased liver weight due to glycogen deposition, being considered adaptive

responses without toxicological significance for humans. Human studies have established a

good tolerability profile, with mild gastrointestinal effects only occurring at high intake levels.

Based on this robust body of evidence, regulatory agencies have established an Acceptable

Daily Intake and recognized D-Tagatose as safe for its intended use as a low-calorie

sweetener.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b7949179?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_D_Tagatose_13C_1_Metabolic_Pathway_Analysis.pdf
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://en.wikipedia.org/wiki/Tagatose
https://www.benchchem.com/product/b7949179#toxicological-studies-of-l-tagatose
https://www.benchchem.com/product/b7949179#toxicological-studies-of-l-tagatose
https://www.benchchem.com/product/b7949179#toxicological-studies-of-l-tagatose
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7949179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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